An In-depth Technical Guide to N-(2-isopropylphenyl)-3-oxobutanamide
An In-depth Technical Guide to N-(2-isopropylphenyl)-3-oxobutanamide
Abstract
This technical guide provides a comprehensive examination of N-(2-isopropylphenyl)-3-oxobutanamide, a member of the N-aryl-3-oxobutanamide (acetoacetanilide) class of compounds. While direct literature on this specific molecule is limited, its chemical properties, synthesis, and potential applications can be thoroughly understood by analyzing the well-documented behavior of its parent class. This document details the physicochemical properties, outlines robust synthesis protocols, and explores the utility of this scaffold as a versatile intermediate in heterocyclic chemistry and its potential in medicinal applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of N-aryl-3-oxobutanamides.
Chemical Identity and Physicochemical Properties
N-(2-isopropylphenyl)-3-oxobutanamide is an organic compound featuring a butanamide core functionalized with an oxo group at the C-3 position and an N-substituted 2-isopropylphenyl group. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential for intermolecular interactions.
The presence of the active methylene group (the -CH2- between the two carbonyls) is a key feature, making it a valuable precursor in a variety of condensation and cyclization reactions. The steric bulk of the ortho-isopropyl group on the phenyl ring can influence reaction kinetics and the conformational preferences of the final products.
Table 1: Physicochemical Properties of N-(2-isopropylphenyl)-3-oxobutanamide
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-oxo-N-[2-(propan-2-yl)phenyl]butanamide | [1] |
| Synonyms | N-(2-isopropylphenyl)acetoacetamide | |
| CAS Number | Not broadly available; structurally related to other acetoacetanilides. | |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [2] |
| Physical Form | Expected to be a solid at room temperature. | [1] |
| LogP (Octanol/Water) | 2.68 (Predicted) | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 4 |[1] |
Caption: Chemical structure of N-(2-isopropylphenyl)-3-oxobutanamide.
Synthesis and Mechanism
The synthesis of N-aryl-3-oxobutanamides is a well-established process in organic chemistry. The most direct and industrially scalable methods involve the acetoacetylation of the corresponding aniline. For the target molecule, this involves the reaction of 2-isopropylaniline with a suitable acetoacetylating agent.
Primary Synthetic Routes
Two primary routes are prevalent for this class of synthesis: reaction with diketene and condensation with ethyl acetoacetate.[3]
-
Diketene Acylation: This is often the preferred industrial method due to its high efficiency and mild reaction conditions.[4][5] Diketene is a highly reactive and efficient electrophile that readily acylates the nucleophilic aniline nitrogen. The reaction is typically rapid and exothermic, requiring careful temperature control.
-
Ethyl Acetoacetate Condensation: This classic method involves heating the aniline with ethyl acetoacetate, often under acid catalysis or with microwave assistance to drive the reaction.[6][7] The reaction proceeds via nucleophilic attack of the aniline on the ester carbonyl, followed by the elimination of ethanol.
Causality in Experimental Design
-
Choice of Reagent: Diketene provides a more atom-economical and often faster reaction, but it is a hazardous substance requiring specialized handling.[3] Ethyl acetoacetate is less hazardous and more readily available in a standard laboratory setting, but the reaction may require longer times or energy input (e.g., microwave irradiation) to achieve high yields.[3]
-
Solvent: An inert, aprotic solvent like benzene, toluene, or dichloromethane is typically used for the diketene reaction to prevent side reactions.[4][6] For the ethyl acetoacetate method, an alcohol like ethanol can be used, or the reaction can be run neat.[3]
-
Temperature Control: The reaction of anilines with diketene is highly exothermic. The dropwise addition of diketene at a controlled temperature (e.g., 0–25°C) is crucial to prevent the formation of byproducts and ensure safety.[3]
-
Purification: The product typically precipitates from the reaction mixture upon cooling or after partial removal of the solvent. Recrystallization from a suitable solvent system, such as aqueous ethanol, is a standard and effective method for purification.[6]
Caption: General synthesis workflow for N-(2-isopropylphenyl)-3-oxobutanamide.
Detailed Experimental Protocol (Representative)
The following protocol is adapted from established procedures for the synthesis of acetoacetanilide and can be applied to 2-isopropylaniline with appropriate stoichiometric adjustments.[6]
Objective: To synthesize N-(2-isopropylphenyl)-3-oxobutanamide via diketene acylation.
Materials:
-
2-Isopropylaniline (1.0 eq)
-
Diketene (1.0 eq)
-
Anhydrous Toluene or Benzene
-
50% Aqueous Ethanol (for recrystallization)
-
Three-necked round-bottomed flask, dropping funnel, reflux condenser, magnetic stirrer.
Procedure:
-
Setup: Assemble a 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer. Ensure all glassware is dry.
-
Reactant Preparation: Dissolve 2-isopropylaniline (0.5 mol, 67.6 g) in 125 mL of anhydrous toluene.
-
Reaction: Begin stirring the aniline solution. Prepare a solution of diketene (0.5 mol, 42.0 g) in 75 mL of anhydrous toluene and add it to the dropping funnel. Add the diketene solution dropwise to the stirred aniline solution over a period of 30-40 minutes. Control the addition rate to maintain a gentle reflux.
-
Completion: After the addition is complete, heat the reaction mixture under reflux using a heating mantle for 1 hour to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Transfer the concentrated residue to a beaker and add 500 mL of hot 50% aqueous ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then place it in an ice bath (0°C) to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold 50% ethanol, and dry the product in a vacuum oven. A second crop of crystals can often be obtained by adding water to the mother liquor.
Applications and Research Significance
The true value of N-(2-isopropylphenyl)-3-oxobutanamide lies in its utility as a versatile synthetic intermediate. The active methylene group and the overall molecular scaffold are precursors to a wide array of more complex molecules.
Heterocyclic Synthesis
N-aryl-3-oxobutanamides are foundational building blocks for a vast number of heterocyclic systems.[8] The active methylene group can be readily deprotonated and act as a nucleophile, or the dicarbonyl moiety can undergo condensation reactions.
-
Knorr Pyrrole/Pyrazole Synthesis: Reaction with α-aminoketones or hydrazines, respectively, can yield substituted pyrroles and pyrazoles, which are core structures in many pharmaceuticals.
-
Hantzsch Dihydropyridine Synthesis: This compound can serve as the β-ketoamide component in multicomponent reactions to generate dihydropyridines, a class of molecules known for their cardiovascular applications.
-
Thiophene and Thiazole Synthesis: Reactions with sulfur-based reagents and other appropriate synthons can lead to the formation of thiophene and thiazole derivatives.[8]
The specific substitution pattern of the N-aryl ring, such as the 2-isopropyl group, can significantly influence the outcome and selectivity of these complex reactions.[9][10]
Potential Biological and Pharmacological Activity
The N-aryl-3-oxobutanamide scaffold itself is present in various biologically active molecules.[11] Derivatives have shown a range of activities, suggesting that N-(2-isopropylphenyl)-3-oxobutanamide could be a valuable starting point for medicinal chemistry programs.
-
Antibacterial Activity: The N-aryl ring substitution is a critical determinant of antibacterial potency.[11] Studies have shown that halogen or nitro groups on the aryl ring can enhance activity, particularly against resistant pathogens like MRSA.[11]
-
Anticancer Activity: Various derivatives have been evaluated for their cytotoxic effects against human cancer cell lines.[11]
-
Enzyme Inhibition: The scaffold has been incorporated into molecules designed as inhibitors for various enzymes. For instance, a related compound, N-(2-methylphenyl)-3-oxobutanamide, was identified as an HIV integrase inhibitor.[12]
The lipophilic isopropyl group in the ortho position of the target molecule could enhance membrane permeability and influence binding affinity in biological systems, making it an interesting candidate for further derivatization and screening.
Caption: Key application areas for the N-aryl-3-oxobutanamide scaffold.
Spectroscopic Data Interpretation (Anticipated)
While experimentally obtained spectra for N-(2-isopropylphenyl)-3-oxobutanamide are not widely published, a reliable profile can be predicted based on its structure and data from analogous compounds.[13][14]
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (a complex multiplet), the isopropyl methine (a septet) and methyls (a doublet), the amide N-H (a broad singlet), the active methylene C-H (a singlet), and the terminal methyl C-H (a singlet). The exact chemical shifts would provide confirmation of the connectivity.
-
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments, with characteristic signals for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the isopropyl and acetyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and two distinct C=O stretching bands for the amide and ketone (~1640-1720 cm⁻¹).[13]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.28 g/mol ), confirming its elemental composition.
Conclusion
N-(2-isopropylphenyl)-3-oxobutanamide represents a chemically versatile and synthetically accessible molecule. While not extensively studied as a standalone compound, its identity as a member of the acetoacetanilide family places it firmly within a class of compounds with significant utility. Its primary value lies in its role as a precursor for complex heterocyclic systems relevant to the pharmaceutical and materials science industries. Furthermore, the inherent biological potential of the N-aryl-3-oxobutanamide scaffold makes this specific derivative a compelling starting point for discovery programs seeking novel therapeutic agents. The synthetic protocols are robust and scalable, ensuring that this valuable building block can be readily prepared for further investigation.
References
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Williams, J. W., & Krynitsky, J. A. (n.d.). Acetoacetanilide. Organic Syntheses Procedure. Retrieved March 8, 2024, from [Link]
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3-oxo-N-[2-(propan-2-yl)phenyl]butanamide. (n.d.). Mol-Instincts. Retrieved March 8, 2024, from [Link]
- El-Metwaly, A. M., et al. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
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The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. (2014). ResearchGate. Retrieved March 8, 2024, from [Link]
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The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. (2014). PubMed. Retrieved March 8, 2024, from [Link]
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Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (2008). ResearchGate. Retrieved March 8, 2024, from [Link]
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